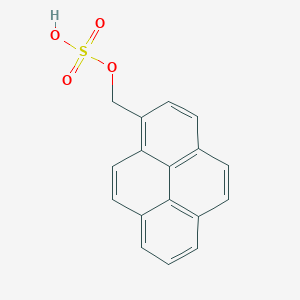

1-Sulfooxymethylpyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

pyren-1-ylmethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4S/c18-22(19,20)21-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHJDOIFMGNIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102207-43-2 (sodium) | |

| Record name | 1-Sulfooxymethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00156819 | |

| Record name | 1-Sulfooxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130965-73-0 | |

| Record name | 1-Sulfooxymethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Sulfooxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-SULFOOXYMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYC2177X5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Research

Established Multi-Step Synthetic Pathways for 1-Sulfooxymethylpyrene

The primary route for synthesizing this compound (1-SMP) is a multi-step process that begins with a pyrene (B120774) precursor. ontosight.ai The key intermediate in this synthesis is 1-hydroxymethylpyrene (1-HMP). acs.orgresearchgate.net

The synthesis of 1-HMP can be achieved from commercially available pyrene-1-carbaldehyde. The aldehyde is reduced using a reducing agent such as sodium borohydride (B1222165) in a solvent like boiling methanol. nih.gov

Table 1: Synthesis of 1-Hydroxymethylpyrene (1-HMP)

| Step | Starting Material | Reagent | Product | Description |

|---|

Once 1-hydroxymethylpyrene is obtained, the final step involves sulfonation to yield this compound. ontosight.airesearchgate.net This is achieved by reacting 1-HMP with a potent sulfonating agent. A common and effective reagent for this transformation is chlorosulfonic acid (HSO₃Cl). youtube.comsciencemadness.org The reaction involves the electrophilic attack of the sulfur trioxide moiety of chlorosulfonic acid on the oxygen atom of the hydroxymethyl group of 1-HMP.

The industrial synthesis of chlorosulfonic acid itself involves the reaction of hydrogen chloride (HCl) with sulfur trioxide (SO₃). sciencemadness.org In a laboratory setting, it can be prepared by reacting dry sodium chloride with oleum (B3057394) (fuming sulfuric acid). sciencemadness.org

Table 2: Final Step in the Synthesis of this compound (1-SMP)

| Step | Starting Material | Reagent | Product | Description |

|---|

Synthetic Strategies for Isomeric and Analogous this compound Derivatives

The synthesis of isomeric and analogous derivatives of this compound is crucial for structure-activity relationship studies. Research has pointed to the existence of stable isomers such as 2-sulfooxymethylpyrene (2-SMP) and 4-sulfooxymethylpyrene (4-SMP). researchgate.net

The synthesis of these isomers would logically follow a similar pathway to that of 1-SMP, beginning with the corresponding isomeric hydroxymethylpyrene. The key to synthesizing these isomers lies in the initial functionalization of the pyrene core at different positions. The synthesis of various bromo-substituted pyrenes at non-K regions (positions 1, 3, 6, 8) and nodal positions (2, 7) provides a route to these precursors. mdpi.com For example, the synthesis of 2-bromopyrene (B1587533) has been reported, which can serve as a starting material for 2-substituted pyrene derivatives. mdpi.com

Strategies for creating analogous compounds involve reacting 1-hydroxymethylpyrene with different chemical moieties. For instance, 1-hydroxymethylpyrene can be reacted with catecholamines in the presence of N,N'-carbonyldiimidazole (CDI) to form carbamate (B1207046) conjugates. rsc.org This demonstrates the potential to create a wide array of derivatives by modifying the group attached to the pyrenylmethyl core.

Table 3: General Strategy for Isomer and Analog Synthesis

| Approach | Description | Example Starting Material | Potential Product |

|---|---|---|---|

| Isomer Synthesis | Utilizes an isomeric pyrene precursor to follow the established synthetic pathway. | 2-Bromopyrene | 2-Sulfooxymethylpyrene |

These synthetic strategies allow for the systematic exploration of the chemical space around this compound, enabling the investigation of how structural changes impact its properties.

Incorporation of Isotopic Labels for Mechanistic and Quantitative Studies

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolism research, and quantitative analysis. symeres.com The incorporation of stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into the structure of this compound can be achieved through various synthetic methods. symeres.com

Deuterium Labeling: Deuterium can be introduced into the molecule through hydrogen-deuterium (H/D) exchange reactions. hwb.gov.in This can be accomplished by treating the target molecule or a synthetic intermediate with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst like Palladium on carbon (Pd/C) with aluminum. mdpi.com

Carbon-13 Labeling: Carbon-13 labeling typically involves the use of a ¹³C-labeled precursor in the synthesis. nih.gov For the synthesis of ¹³C-labeled this compound, one could start with a ¹³C-labeled pyrene. The synthesis of uniformly ¹³C-labeled pyrene has been documented, starting from ¹³C-labeled tetralone. nih.gov Alternatively, a ¹³C label can be introduced at a specific position during one of the synthetic steps. For example, using ¹³C-labeled potassium cyanide (K¹³CN) to introduce a labeled carbon atom. nih.gov

These labeled compounds are essential for a variety of applications:

Mechanistic Studies: To trace the path of the molecule through metabolic pathways. symeres.com

Quantitative Analysis: To be used as internal standards in mass spectrometry-based quantification methods, which improves accuracy and precision. cnr.it

NMR Spectroscopy: To aid in the structural elucidation of biomolecular interactions. sigmaaldrich.com

Table 4: Methods for Isotopic Labeling

| Isotope | Method | Reagent/Precursor Example | Application |

|---|---|---|---|

| Deuterium (²H) | H/D Exchange | Deuterium oxide (D₂O) with Pd/C-Al catalyst mdpi.com | Drug metabolism studies, Mechanistic studies |

The ability to synthesize isotopically labeled versions of this compound significantly enhances the tools available to researchers for in-depth investigation of its biological and chemical behavior.

Metabolic Activation Pathways and Enzymatic Biotransformation Investigations

Precursor Compounds in the Metabolic Cascade Leading to 1-Sulfooxymethylpyrene

The formation of this compound begins with its precursor, 1-methylpyrene (B1203753), and proceeds through an essential intermediate, 1-hydroxymethylpyrene.

Role of 1-Methylpyrene in Bioactivation

1-Methylpyrene, a polycyclic aromatic hydrocarbon (PAH) found in the environment, is the initial substrate in the metabolic pathway leading to this compound. nih.govmedchemexpress.com While not directly reactive with cellular macromolecules, 1-methylpyrene undergoes metabolic activation to exert its genotoxic effects. kcl.ac.uk The first critical step in this activation is the hydroxylation of the methyl group, a reaction catalyzed by cytochrome P450 (CYP) enzymes. kcl.ac.uknih.gov This initial transformation is crucial as it sets the stage for the subsequent enzymatic reactions that ultimately produce the reactive sulfuric acid ester. nih.gov

Formation and Significance of 1-Hydroxymethylpyrene

The enzymatic hydroxylation of 1-methylpyrene yields 1-hydroxymethylpyrene, a pivotal intermediate in this bioactivation cascade. nih.govnih.gov This compound is considered the proximate carcinogen, meaning it is one step removed from the ultimate reactive species. nih.gov The formation of 1-hydroxymethylpyrene is significant because the newly introduced hydroxyl group serves as a substrate for the next and final activation step: sulfonation. nih.govkcl.ac.uk The presence and metabolism of 1-hydroxymethylpyrene are directly linked to the subsequent generation of the highly reactive and mutagenic this compound. nih.govnih.gov

Sulfotransferase (SULT) Enzyme Systems in this compound Generation

The final and rate-limiting step in the metabolic activation of 1-hydroxymethylpyrene is its conversion to this compound, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). kcl.ac.uknih.gov

Identification and Characterization of Specific SULT Isoforms (e.g., SULT1A1, SULT1D1, SULT2A3, SULT5A1)

Research has identified several specific SULT isoforms that are capable of activating 1-hydroxymethylpyrene. In mouse models, a number of SULT forms have demonstrated this ability, including SULT1A1 and SULT1D1, which play prominent roles in the liver and kidneys, respectively. nih.govacs.org Notably, even orphan SULT forms for which no substrates had been previously identified, such as SULT2A3 and SULT5A1, have been shown to activate 1-hydroxymethylpyrene. acs.orgacs.org In humans, SULT1A1 is a key enzyme in this bioactivation pathway. kcl.ac.uk Studies have also shown that human SULT1C3d can mediate the activation of 1-hydroxymethylpyrene. oup.com The varying tissue distribution of these SULT isoforms can influence the site-specific toxicity of 1-methylpyrene. acs.org

In Vitro Assays for SULT-Mediated Activation of Precursors

The role of SULT enzymes in the activation of 1-hydroxymethylpyrene has been extensively studied using in vitro assays. A common method is the Salmonella typhimurium reversion test (Ames test), where SULT-deficient strains of the bacteria are engineered to express specific SULT isoforms. nih.govacs.org In these assays, the addition of 1-hydroxymethylpyrene leads to an increase in mutations when a functional SULT enzyme is present, demonstrating the formation of a mutagenic metabolite. nih.govacs.org These experiments have been crucial in identifying which specific human and rodent SULT isoforms are capable of activating 1-hydroxymethylpyrene. acs.org Another in vitro approach involves using cytosolic fractions from tissues or recombinant strains containing SULTs, along with the necessary cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to demonstrate the conversion of 1-hydroxymethylpyrene to a mutagen. nih.gov

Impact of Genetic Modulation of SULT Expression on this compound Formation in Experimental Models

To understand the in vivo relevance of specific SULT isoforms, researchers have utilized genetically modified mouse models. Studies using mice with a knockout of the Sult1a1 gene showed a significant decrease in the formation of this compound and its corresponding DNA adducts in the liver. nih.govacs.org For instance, a 97% decrease in plasma levels of this compound and an 89% decrease in hepatic DNA adducts were observed in Sult1a1 knockout mice. nih.govacs.org Conversely, transgenic mice expressing human SULT1A1/2 exhibited strongly enhanced plasma levels of this compound and increased DNA adduct formation in several tissues, including the liver, lung, heart, and kidney. nih.govacs.org These findings from experimental models provide compelling evidence for the critical role of specific SULT enzymes in the in vivo generation of this compound.

Cellular Transport Mechanisms Affecting this compound Distribution

The distribution of the reactive metabolite this compound (1-SMP) within the body is not uniform. Following its formation, primarily in the liver, 1-SMP can be exported into the bloodstream and subsequently taken up by other tissues. The kidneys, in particular, have been identified as a significant target for 1-SMP-mediated damage. This tissue-specific accumulation is largely dictated by the activity of specialized transport proteins that mediate the uptake of organic anions from the circulation into renal cells.

Research has demonstrated that human Organic Anion Transporters (OATs), specifically OAT1 (SLC22A6) and OAT3 (SLC22A8), play a pivotal role in the cellular uptake and accumulation of this compound. nih.govsdu.dk These transporters are primarily located on the basolateral membrane of proximal tubule cells in the kidneys, where they facilitate the uptake of a wide array of organic anions from the blood into the renal cells, representing a critical step in the secretion of these substances. nih.govabdominalkey.com

Studies utilizing human embryonic kidney (HEK293) cells engineered to stably express human OAT1 (hOAT1) and hOAT3 (hOAT3) have provided direct evidence for their involvement in 1-SMP transport. nih.gov Since 1-SMP is highly reactive, its direct transport is often measured by quantifying the resulting cellular damage, such as the formation of DNA adducts. nih.gov

Upon exposure to 10 µM of 1-SMP, a marked increase in DNA damage was observed in the cells expressing these transporters compared to control cells lacking them. Specifically, the level of DNA adducts was 4.6-fold higher in hOAT1-expressing cells and 3.0-fold higher in hOAT3-expressing cells. nih.gov This enhanced formation of DNA adducts was effectively nullified when the cells were co-treated with probenecid (B1678239), a well-known inhibitor of OATs. nih.govnih.gov The abolishment of the effect by probenecid confirms that the uptake of 1-SMP into these cells is indeed mediated by the OATs. nih.govfrontiersin.orgresearchgate.net

Further investigations have used stable, non-reactive isomers of 1-SMP, such as 2-sulfooxymethylpyrene (2-SMP) and 4-sulfooxymethylpyrene (4-SMP), to study the kinetics of this interaction without the confounding factor of reactivity. nih.gov These stable isomers were found to be competitive inhibitors of the transport of characteristic substrates for hOAT1 (p-aminohippurate) and hOAT3 (estrone sulfate), indicating that they bind to the same transport site. nih.gov The affinity of these isomers for the transporters was high, as reflected by their low inhibition constants (Kᵢ). nih.gov

The direct transport of the stable isomer 4-SMP was also demonstrated. The uptake rate of 4-SMP at a concentration of 10 µM was 3.0 times higher in hOAT1-expressing cells and 1.6 times higher in hOAT3-expressing cells when compared to control cells. nih.gov These findings collectively indicate that 1-SMP is a substrate for both OAT1 and OAT3, and these transporters are key mediators of its entry into renal proximal tubule cells, thereby contributing to the tissue-specific toxicity of this reactive metabolite. nih.govcore.ac.uk

In vivo studies in rats treated with the metabolic precursor of 1-SMP, 1-hydroxymethylpyrene, further underscore the importance of OATs. nih.gov Co-administration of probenecid with 1-hydroxymethylpyrene resulted in a 23-fold increase in the serum levels of 1-SMP and elevated DNA adduct levels in the liver and lungs. nih.gov Concurrently, there was a slight decrease in the levels of renal DNA adducts. nih.gov This suggests that by blocking the OAT-mediated uptake of 1-SMP into the kidneys, probenecid causes the reactive metabolite to remain in circulation for a longer period, leading to increased exposure and damage in other tissues like the liver and lungs. nih.gov

Table 1: Effect of OAT1 and OAT3 Expression on this compound (1-SMP) Mediated DNA Adduct Formation

| Cell Line | Treatment | Fold Increase in DNA Adduct Level (vs. Control) |

|---|---|---|

| hOAT1-HEK293 | 10 µM 1-SMP | 4.6 |

| hOAT3-HEK293 | 10 µM 1-SMP | 3.0 |

| hOAT1-HEK293 | 10 µM 1-SMP + Probenecid | Effect Abolished |

| hOAT3-HEK293 | 10 µM 1-SMP + Probenecid | Effect Abolished |

Data sourced from a study using human embryonic kidney (HEK293) cells. nih.gov

Table 2: Inhibition of Human OAT1 and OAT3 by Stable Isomers of this compound| Isomer | Transporter | Inhibition Constant (Kᵢ) (µM) |

|---|---|---|

| 2-Sulfooxymethylpyrene | hOAT1 | 4.4 |

| 4-Sulfooxymethylpyrene | hOAT1 | 5.1 |

| 2-Sulfooxymethylpyrene | hOAT3 | 1.9 |

| 4-Sulfooxymethylpyrene | hOAT3 | 2.1 |

Data reflects competitive inhibition of characteristic substrates for each transporter. nih.gov

Mechanistic Studies of Biomolecular Interactions and Genotoxicity

1-Sulfooxymethylpyrene as an Electrophilic Species

This compound (1-SMP) is recognized as an electrophilic mutagen. colab.ws It is the reactive sulfuric acid ester metabolite of 1-hydroxymethylpyrene (1-HMP), which in turn is formed from the metabolic activation of 1-methylpyrene (B1203753). colab.wsnih.gov The electrophilicity of 1-SMP is central to its mechanism of genotoxicity, as it is prone to form covalent adducts with cellular macromolecules, most notably DNA. colab.wsuomustansiriyah.edu.iq

Formation and Stability of Benzylic Carbocation Intermediates

The genotoxicity of this compound is mediated through its spontaneous heterolysis to form a sulfate (B86663) leaving group and a highly reactive benzylic carbocation, the 1-pyrenylmethyl cation. researchgate.net This carbocation is a potent electrophile that readily reacts with nucleophilic sites on DNA. researchgate.net

The formation of this carbocation is a critical step. 1-SMP acts as a direct precursor to this ultimate carcinogen. researchgate.net The structure of the parent hydrocarbon facilitates the stability of the benzylic carbocation through resonance. The positive charge is not localized on the benzylic carbon but is delocalized across the extensive π-system of the pyrene (B120774) ring. acs.orglibretexts.org This delocalization significantly stabilizes the carbocation, making its formation from 1-SMP more favorable. acs.orglibretexts.org General principles of carbocation stability dictate that benzylic carbocations are significantly more stable than simple alkyl carbocations due to this resonance effect. libretexts.org However, studies have indicated that primary 1-pyrenylmethyl cations are highly reactive and could not be isolated from their corresponding alcohols, underscoring their transient and reactive nature in biological systems. acs.org The reaction proceeds via a mechanism where the leaving group departs, forming the planar, sp²-hybridized carbocation intermediate. byjus.comlibretexts.org

Research on DNA Adduct Formation by this compound

The interaction of the 1-pyrenylmethyl carbocation with DNA results in the formation of stable covalent adducts. This process is considered the molecular initiating event for the mutagenic and carcinogenic properties associated with its parent compound, 1-methylpyrene.

Identification and Structural Elucidation of Specific DNA Adducts (e.g., N2-(1-methylpyrenyl)-2′-deoxyguanosine, N6-(1-methylpyrenyl)-2′-deoxyadenosine)

Extensive research has led to the successful identification and structural characterization of the primary DNA adducts formed by this compound. The major adducts are formed at the exocyclic amino groups of purine (B94841) bases. The two principal adducts identified are:

N²-(1-methylpyrenyl)-2′-deoxyguanosine (MP-dG) : Formed by the reaction of the 1-pyrenylmethyl carbocation with the N² position of guanine (B1146940). colab.wsnih.govnih.gov

N⁶-(1-methylpyrenyl)-2′-deoxyadenosine (MP-dA) : Formed by the reaction of the 1-pyrenylmethyl carbocation with the N⁶ position of adenine (B156593). colab.wsnih.govnih.gov

The structural elucidation of these adducts has been accomplished using advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). colab.wsnih.gov These methods allow for the specific detection and unambiguous identification of the adducts in DNA samples from both in vitro experiments and in vivo studies. colab.wsnih.gov For instance, LC-MS/MS analysis using multiple reaction monitoring (MRM) of specific fragment ions provides high specificity and sensitivity for quantifying these adducts. colab.wsnih.gov

Quantitative Assessment of DNA Adduct Levels in Cellular and Acellular Systems

The quantification of DNA adducts is crucial for understanding the dose-response relationship and the metabolic activation capacity of different systems. Sensitive techniques like isotope dilution LC-MS/MS and ³²P-postlabeling have been employed to measure the levels of MP-dG and MP-dA in various biological matrices. colab.ws

In acellular systems, herring sperm DNA reacted with 1-SMP in vitro has been used to validate analytical methods. colab.ws In cellular studies, DNA adduct levels have been quantified in human cell lines and animal models. For example, a study using human colorectal HCT116 cells treated with 1-HMP (the precursor to 1-SMP) showed significantly higher DNA adduct levels in cells with functional p53. nih.gov In these cells, the level of the MP-dG adduct was found to be approximately 15-fold higher than the MP-dA adduct, indicating a preference for reaction with guanine. nih.gov

Table 1: DNA Adduct Levels in 1-HMP-Treated HCT116 Cells Data derived from a study on isogenic human colorectal HCT116 cells treated with 10 μM 1-HMP for 24 hours. nih.gov

| Cell Line | MPdG Adducts / 10⁸ Nucleotides | MPdA Adducts / 10⁸ Nucleotides |

|---|---|---|

| TP53(+/+) | ~170 | ~7.5 |

| TP53(+/-) | ~7 | ~0.2 |

| TP53(-/-) | ~13 | ~0.2 |

In vivo studies using rats dosed with 1-SMP have shown a time-dependent formation and removal of hepatic DNA adducts. Levels of both MP-dG and MP-dA in rat liver DNA increased, reaching a maximum at approximately 3 hours post-administration, and then gradually decreased. colab.wsnih.gov

Table 2: Time Course of Hepatic DNA Adducts in Rats Treated with 1-SMP Data represents adduct levels in rat liver DNA following a single intraperitoneal dose of 9.3 mg/kg 1-SMP. colab.wsnih.gov

| Time Post-Dose (hours) | MP-dG Adducts / 10⁸ Nucleosides | MP-dA Adducts / 10⁸ Nucleosides |

|---|---|---|

| 1 | 105.7 | 10.3 |

| 3 | 165.7 | 15.5 |

| 6 | 129.2 | 11.2 |

| 12 | 84.5 | 7.0 |

| 24 | 54.8 | 4.3 |

| 48 | 29.8 | 2.1 |

| 96 | 13.9 | 0.8 |

These quantitative data are vital for assessing the genotoxic potential and the influence of cellular factors, such as DNA repair and cell status (e.g., p53), on the persistence of these lesions.

Influence of DNA Conformation on Adduct Formation (e.g., unwinding of supercoiled DNA)

The three-dimensional structure of DNA can significantly influence its interaction with damaging agents. Research has shown that the formation of adducts by reactive intermediates of polycyclic aromatic hydrocarbons (PAHs), such as the benzylic carbocation from 1-SMP, can alter DNA topology. Specifically, these adducts can cause an unwinding of supercoiled plasmid DNA. researchgate.net

Studies have demonstrated that PAH sulfate esters, including by inference 1-SMP, induce unwinding of supercoiled DNA in a concentration-dependent manner. researchgate.net This unwinding is a direct consequence of the formation of bulky adducts that distort the DNA helix, for example by intercalation or groove binding, which leads to a local decrease in the helical twist. researchgate.netinspiralis.com The extent of unwinding caused by different PAH metabolites has been correlated with their carcinogenic potential, suggesting that this structural perturbation is a relevant biological event. researchgate.net For 1-methylpyrene, the unwinding effect was observed, consistent with its carcinogenic activity. researchgate.net

Furthermore, the reactivity of carcinogens can be influenced by the initial DNA conformation. Studies with other planar carcinogens have shown a higher reactivity with supercoiled DNA compared to its relaxed form. nih.gov This suggests that the torsional stress in supercoiled DNA might create conformations at specific sequences that are more susceptible to attack by electrophiles like the 1-pyrenylmethyl cation. nih.gov The formation of the adduct itself relieves some of the torsional strain, which is a thermodynamically favorable process.

Investigation of Nucleophilic Sites on DNA for Adduct Formation

The primary nucleophilic targets on DNA for the 1-pyrenylmethyl carbocation are the electron-rich nitrogen atoms on the purine bases. The identification of N²-(1-methylpyrenyl)-2′-deoxyguanosine and N⁶-(1-methylpyrenyl)-2′-deoxyadenosine as the major products confirms that the exocyclic amino groups of guanine and adenine are the principal sites of attack. colab.wsnih.govepa.gov

The preference for these sites can be attributed to their accessibility within the DNA double helix and their inherent nucleophilicity. The N² of guanine, located in the minor groove, and the N⁶ of adenine are known sites for modification by various benzylic carcinogens. In vitro incubations of 1-HMP with calf thymus DNA in the presence of a sulfotransferase system produced benzylic DNA adducts that were identical to those formed from the reaction of 1-SMP with deoxyguanosine and deoxyadenosine. epa.gov This confirms that the ultimate electrophile reacts specifically with these nucleosides to form the observed adducts. The higher prevalence of the guanine adduct (MP-dG) compared to the adenine adduct (MP-dA) in cellular systems suggests that the N² of guanine is a more favorable target for the 1-pyrenylmethyl cation, which may be due to electronic or steric factors within the DNA structure. nih.gov

Mutagenic Properties of this compound

This compound (1-SMP) is recognized as a potent mutagenic agent. Its ability to induce genetic mutations is a critical aspect of its toxicological profile and a key factor in its carcinogenicity. The mutagenic properties of this compound have been elucidated through a variety of studies in both bacterial and mammalian cell systems.

The mutagenicity of this compound is intrinsically linked to its chemical reactivity as an electrophilic metabolite. It is not typically encountered as a primary environmental contaminant but is formed in organisms through the metabolic activation of its precursors, such as 1-methylpyrene and 1-hydroxymethylpyrene (1-HMP). This bioactivation is a critical step in its mutagenic mechanism. nih.govnih.gov

In both bacterial and mammalian systems, the conversion of 1-HMP to the highly reactive 1-SMP is catalyzed by sulfotransferase (SULT) enzymes. nih.govclinicsinoncology.com Research has demonstrated that various SULT isoforms, including several mouse and human SULTs, are capable of this activation. nih.govresearchgate.net For instance, studies have shown that nine different mouse SULT forms can activate 1-HMP into a mutagen detectable in the Salmonella typhimurium reversion test. nih.gov

The core of 1-SMP's mutagenic action lies in its nature as an electrophilic sulfuric acid ester. Following its formation, 1-SMP can spontaneously dissociate, forming a highly reactive benzylic carbonium ion. nih.gov This carbocation is a potent electrophile that readily attacks nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts. nih.gov These adducts are lesions in the DNA that can disrupt the normal processes of DNA replication and transcription. If not repaired, these adducts can lead to the insertion of incorrect nucleotides during DNA replication, resulting in permanent changes in the DNA sequence, or mutations. sigmaaldrich.com

In mammalian cells, the process is similar. The formation of 1-SMP and its subsequent reaction with DNA to form adducts is a key initiating event in its genotoxicity. nih.govrndsystems.com The types of mutations induced can include point mutations and chromosomal alterations. mdpi.comuni-wuerzburg.de The presence of these DNA adducts serves as a biomarker for exposure to the parent compounds and indicates a potential for mutagenic and carcinogenic outcomes. nih.gov

The direct-acting mutagenicity of this compound, meaning its ability to cause mutations without the need for metabolic activation by an external system, has been confirmed in various assays. nih.govclinicsinoncology.com This is because 1-SMP is the ultimate electrophilic reactant.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it in their growth medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene function for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

This compound has been shown to be a direct-acting mutagen in the Ames test, causing an increase in the number of revertant colonies in various Salmonella strains, such as TA98 and TA1538, even in the absence of an external metabolic activation system (like the S9 fraction from rat liver). nih.govclinicsinoncology.comresearchgate.net This confirms that 1-SMP is intrinsically reactive towards DNA. In contrast, its precursor, 1-hydroxymethylpyrene, typically requires the presence of SULTs to show mutagenic activity in these bacterial assays. nih.govresearchgate.net

Mouse Lymphoma Assay (MLA)

The Mouse Lymphoma Assay is an in vitro mammalian cell gene mutation test that is recommended for genetic toxicology screening. mdpi.com This assay uses the L5178Y/Tk+/- mouse lymphoma cell line to detect mutations at the thymidine (B127349) kinase (Tk) locus. uni-wuerzburg.de The loss of the functional Tk allele confers resistance to the cytotoxic effects of pyrimidine (B1678525) analogues like trifluorothymidine (TFT). uni-wuerzburg.de Mutant cells can therefore survive and form colonies in the presence of TFT, while normal cells are killed. uni-wuerzburg.de The MLA is capable of detecting a broad spectrum of genetic alterations, including both gene mutations (point mutations) and chromosomal events such as deletions and translocations. mdpi.com The direct application of 1-SMP to these cells would be expected to induce mutations at the Tk locus, demonstrating its mutagenic potential in a mammalian cell system.

Table 1: Summary of Direct-Acting Mutagenicity Assays for this compound

| Assay | Test System | Principle | Outcome for this compound |

| Ames Test | Salmonella typhimurium (e.g., TA98, TA1538) | Measures reverse mutations from histidine auxotrophy to prototrophy. | Positive (direct-acting mutagen), indicating it induces base-pair substitutions and/or frameshift mutations. nih.govclinicsinoncology.comresearchgate.net |

| Mouse Lymphoma Assay (MLA) | L5178Y Mouse Lymphoma Cells | Detects forward mutations at the thymidine kinase (Tk) locus, leading to resistance to trifluorothymidine (TFT). | Expected to be positive, capable of inducing a wide range of genetic alterations including point mutations and clastogenic events. mdpi.com |

Role in Carcinogenesis: Mechanistic Research

The carcinogenic properties of this compound are a direct consequence of its mutagenic activity. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, and research has focused on understanding the mechanistic link between these molecular lesions and the development of tumors.

A strong correlation has been established between the formation of this compound-DNA adducts and the initiation of tumors in animal models. nih.govnih.gov When administered to laboratory animals, 1-SMP has been shown to be a potent carcinogen. For example, repeated subcutaneous injections of 1-SMP in female Sprague-Dawley rats led to the induction of sarcomas at the site of injection in a significant percentage of the animals. nih.gov In contrast, its precursor, 1-hydroxymethylpyrene, did not induce tumors under similar conditions, highlighting the role of the sulfooxy group in its carcinogenic activity. nih.gov

The primary mechanism involves the formation of specific DNA adducts. The highly reactive benzylic carbonium ion derived from 1-SMP reacts with the DNA bases, primarily at the N2 position of guanine and the N6 position of adenine. This leads to the formation of stable adducts, namely N2-(1-methylpyrenyl)-2'-deoxyguanosine (MP-dG) and N6-(1-methylpyrenyl)-2'-deoxyadenosine (MP-dAdo).

These adducts have been detected and quantified in various tissues of animals treated with 1-SMP or its parent compound, 1-methylpyrene. nih.gov The presence and persistence of these adducts in target tissues for carcinogenicity, such as the liver in mice, provide strong evidence for their role in tumor initiation. nih.gov If these adducts are not repaired before cell division, they can cause miscoding during DNA replication, leading to mutations in critical genes, such as oncogenes and tumor suppressor genes, which is a key step in the process of carcinogenesis. sigmaaldrich.com

Table 2: Key DNA Adducts of this compound and their Role in Carcinogenesis

| Adduct | Site of Formation on DNA Base | Significance in Carcinogenesis |

| N2-(1-methylpyrenyl)-2'-deoxyguanosine (MP-dG) | N2 position of Guanine | A major adduct formed by 1-SMP. Its presence in target tissues correlates with tumor initiation. nih.gov |

| N6-(1-methylpyrenyl)-2'-deoxyadenosine (MP-dAdo) | N6 position of Adenine | Another significant adduct formed by 1-SMP, contributing to the mutagenic and carcinogenic potential. |

The formation of bulky DNA adducts by this compound triggers a complex network of cellular responses aimed at mitigating the damage and maintaining genomic integrity. This network is known as the DNA Damage Response (DDR). The DDR involves sensing the DNA lesion, signaling its presence, and coordinating various cellular processes, including cell cycle arrest and DNA repair. rndsystems.com

Upon formation of 1-SMP-DNA adducts, sensor proteins in the cell are expected to recognize these structural distortions in the DNA helix. This recognition would then activate key signaling kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). rndsystems.com These kinases phosphorylate a cascade of downstream proteins that orchestrate the cellular response.

A critical component of this response is the activation of cell cycle checkpoints. These checkpoints, for instance at the G1/S or G2/M transitions, temporarily halt the progression of the cell cycle. This pause provides a crucial window of opportunity for the cell to repair the damaged DNA before it is replicated (in S phase) or segregated into daughter cells (in mitosis), thus preventing the fixation of mutations.

The primary repair pathway responsible for removing bulky adducts like those formed by 1-SMP is Nucleotide Excision Repair (NER). The NER pathway involves the recognition of the helix-distorting lesion, followed by the excision of a short, single-stranded DNA segment containing the adduct. The resulting gap is then filled in by DNA polymerase using the undamaged strand as a template, and the final nick is sealed by DNA ligase, restoring the original DNA sequence. The efficiency of NER in removing 1-SMP adducts can significantly influence the susceptibility of a cell or tissue to the mutagenic and carcinogenic effects of this compound.

If the DNA damage is too extensive and beyond the repair capacity of the cell, the DDR can trigger programmed cell death, or apoptosis. sigmaaldrich.com This is a crucial fail-safe mechanism to eliminate heavily damaged cells that have a high risk of becoming cancerous.

Advanced Analytical and Spectroscopic Methodologies in 1 Sulfooxymethylpyrene Research

Chromatographic-Mass Spectrometric Approaches

The coupling of liquid chromatography with mass spectrometry is a cornerstone in the analysis of 1-SMP and its related compounds. This combination allows for the efficient separation of analytes from complex matrices followed by their highly sensitive and specific detection and quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands out for its enhanced speed, resolution, and sensitivity compared to conventional HPLC-MS. measurlabs.com This makes it particularly suitable for analyzing trace levels of metabolites in biological samples like plasma and tissue homogenates. nih.govresearchgate.net In the context of 1-SMP research, UPLC-MS/MS is employed to quantify the parent compound, 1-methylpyrene (B1203753), its hydroxylated precursor, 1-hydroxymethylpyrene (1-HMP), and the ultimate reactive metabolite, 1-SMP. acs.org

The typical workflow involves sample preparation, often by protein precipitation or solid-phase extraction, followed by chromatographic separation on a sub-2 µm particle column, which enables rapid and efficient separation. measurlabs.comresearchgate.net The separated compounds are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS), often utilizing a triple quadrupole instrument, operates in Multiple Reaction Monitoring (MRM) mode for quantification. acs.orgmdpi.com This involves selecting a specific precursor ion for the target analyte and then monitoring a specific fragment ion produced upon collision-induced dissociation. This high specificity minimizes interference from the sample matrix. For instance, in the analysis of 1-SMP in mouse plasma, the m/z transition 311 → 81 (corresponding to the formation of the protonated sulfonate ion) is used as the quantifier, providing a limit of quantification around 10 nM. acs.org

Table 1: UPLC-MS/MS Parameters for 1-SMP Metabolite Analysis

| Parameter | Setting | Purpose | Citation |

| Technique | UPLC-MS/MS | High-resolution separation and sensitive detection | measurlabs.comacs.org |

| Ionization Mode | Electrospray Ionization (ESI) | Generation of gas-phase ions from liquid sample | mdpi.com |

| MS Mode | Multiple Reaction Monitoring (MRM) | High specificity and sensitivity for quantification | acs.orgmdpi.com |

| 1-SMP Transition (Quantifier) | m/z 311 → 81 | Specific fragmentation for 1-SMP detection | acs.org |

| 1-SMP Transition (Qualifier) | m/z 311 → 96 | Confirmatory fragment ion | acs.org |

| DNA Adduct Transition | Neutral loss of deoxyribose | General strategy for nucleoside adducts | acs.org |

Stable Isotope Dilution Mass Spectrometry (IDMS) for Precise DNA Adduct Quantification

Stable Isotope Dilution Mass Spectrometry (IDMS), typically coupled with LC-MS/MS, is considered the gold standard for the accurate and precise quantification of DNA adducts. nih.gov This method addresses potential variations in sample extraction, processing, and instrument response by using a stable isotope-labeled version of the analyte as an internal standard (ISTD). nih.govenghusen.dk

In the study of 1-SMP, which readily forms DNA adducts, IDMS is crucial for quantifying lesions such as N²-(1-methylpyrenyl)-2'-deoxyguanosine (MP-dGuo) and N⁶-(1-methylpyrenyl)-2'-deoxyadenosine (MP-dAdo). nih.govacs.org The methodology involves spiking the DNA sample with known amounts of synthetic, heavy-isotope-labeled internal standards (e.g., [¹⁵N₅,¹³C₁₀]MP-dGuo) prior to enzymatic digestion of the DNA into individual deoxynucleosides. nih.govacs.org

Following digestion, the sample is typically purified using solid-phase extraction to enrich the adducts. nih.gov During LC-MS/MS analysis, the instrument simultaneously monitors the MRM transitions for both the native (light) adduct and the isotope-labeled (heavy) internal standard. Since the ISTD and the native analyte have nearly identical chemical and physical properties, they co-elute and experience similar ionization efficiencies and matrix effects. The ratio of the signal from the native adduct to that of the known amount of the internal standard allows for very precise quantification, with detection limits reaching as low as a few adducts per 10⁸ normal nucleosides. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and purification of compounds in a mixture. libretexts.orgresearchgate.net In 1-SMP research, HPLC is the core separation technology that precedes mass spectrometric detection, but it is also used with other detectors like UV or fluorescence detectors. libretexts.org The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating 1-SMP and its relatively non-polar metabolites. In RP-HPLC, the stationary phase is hydrophobic (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. libretexts.org

For charged analytes like the anionic 1-SMP, ion-pairing agents can be added to the mobile phase to improve retention and peak shape in RP-HPLC. chromatographyonline.com These agents, such as triethylammonium (B8662869) acetate, form a neutral ion pair with the charged analyte, increasing its hydrophobicity and interaction with the reversed-phase column. The ability of HPLC to be coupled with various detectors allows for flexible analytical strategies tailored to the specific research question. researchgate.netlibretexts.org

Spectroscopic Characterization Techniques Applied to 1-Sulfooxymethylpyrene Research

Spectroscopic techniques are indispensable for the structural elucidation of molecules and for probing their dynamic interactions within biological systems. They rely on the interaction of electromagnetic radiation with matter to obtain information about molecular structure and environment. infinitiaresearch.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise atomic structure of molecules. cas.cz While mass spectrometry provides mass-to-charge ratio information, NMR provides detailed connectivity and spatial arrangement of atoms, making it essential for the unambiguous structural confirmation of novel metabolites or reaction products. nih.govemerypharma.com

In the context of 1-SMP research, NMR is used to confirm the structure of synthesized standards and to identify the structure of adducts formed with biological macromolecules. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons in the molecule. emerypharma.com

For more complex structures, such as a DNA adduct of 1-SMP, two-dimensional (2D) NMR experiments are required. emerypharma.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, which is critical for piecing together the molecular skeleton. emerypharma.com

These advanced NMR techniques have been instrumental in assigning the tentative molecular structures of 1-SMP derivatives, providing definitive proof of their identity in complex biological mixtures. nih.govresearchgate.net

Utilization of Fluorescence Spectroscopy for Probing Interactions and Cellular Uptake

Fluorescence spectroscopy is an extremely sensitive technique used to study molecular interactions and dynamics. The pyrene (B120774) moiety within this compound is intrinsically fluorescent, a property that can be exploited for detection and for probing its local environment. sci-hub.sebeilstein-journals.org

The fluorescence emission of pyrene and its derivatives is highly sensitive to the polarity of its surroundings. beilstein-journals.org Furthermore, pyrene exhibits a unique phenomenon known as excimer (excited dimer) formation. At high local concentrations, an excited-state pyrene molecule can interact with a ground-state molecule to form an excimer, which emits light at a longer, characteristic wavelength (around 475 nm) compared to the monomer emission. sci-hub.sebeilstein-journals.org This spectral shift from monomer to excimer emission can be used to monitor processes like:

Cellular Uptake and Localization: By using fluorescence microscopy, the uptake and intracellular distribution of pyrene-containing molecules can be visualized in real-time. scispace.complos.org Changes in the fluorescence spectrum can indicate whether the molecule is dispersed in the cytoplasm or concentrated in lipid-rich environments like membranes. sci-hub.se

Interactions with Biomolecules: The binding of a pyrene-labeled molecule to a protein or DNA can alter its fluorescence lifetime or intensity. beilstein-journals.org Changes in the monomer/excimer ratio can also signal aggregation or intercalation events. sci-hub.se

While studies may not have focused directly on the intrinsic fluorescence of 1-SMP itself for these applications, the principles established with other pyrene derivatives provide a clear framework for how fluorescence spectroscopy can be a powerful tool in 1-SMP research. sci-hub.setandfonline.com

Table 2: Spectroscopic Properties of Pyrene for Probing Molecular Interactions

| Property | Description | Application in Research | Citation |

| Monomer Emission | Fluorescence from a single excited pyrene molecule (~370-400 nm). Its intensity and exact wavelength are sensitive to solvent polarity. | Detecting the presence of the probe in dilute environments. | beilstein-journals.org |

| Excimer Emission | Broad, red-shifted fluorescence (~475 nm) from a dimer formed between an excited and a ground-state pyrene molecule. | Monitoring probe concentration, aggregation, membrane insertion, and intermolecular interactions. | sci-hub.sebeilstein-journals.org |

| Long Fluorescence Lifetime | Pyrene has a relatively long fluorescence lifetime (>100 ns), making it sensitive to quenching by molecules like oxygen. | Measuring local oxygen concentration or the presence of quenching species. | tandfonline.com |

| High Quantum Yield | Pyrene is a bright fluorophore, allowing for sensitive detection at low concentrations. | Bioimaging and trace-level detection. | beilstein-journals.org |

Infrared (IR) and Raman Spectroscopy in Interaction Studies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules. These methods can provide detailed information about molecular structure, conformation, and intermolecular interactions. While specific studies employing IR and Raman spectroscopy on this compound are not extensively documented in publicly available literature, the principles of these techniques and their application to similar polycyclic aromatic hydrocarbons (PAHs) and their derivatives offer a clear framework for their potential use in elucidating the interaction of this compound with biological macromolecules.

Theoretical Application to this compound Research:

Characterize the molecule: Identify characteristic vibrational bands for the sulfoxy group (S-O stretching), the pyrene backbone (C-H and C-C stretching), and the methylene (B1212753) bridge.

Study interactions: Changes in the position and intensity of these characteristic bands upon interaction with DNA or proteins can indicate the formation of non-covalent complexes or covalent adducts. For instance, the formation of a covalent bond between this compound and a DNA base would alter the vibrational modes of both molecules, leading to predictable spectral shifts.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. utoronto.canih.gov When photons interact with a molecule, they can gain or lose energy, resulting in a "Raman shift" that corresponds to the molecule's vibrational frequencies. nih.gov A key advantage of Raman spectroscopy for biological samples is the weak Raman scattering of water, which reduces interference. anton-paar.com For this compound research, Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), could be highly valuable:

Enhanced Sensitivity: SERS can significantly amplify the Raman signal of molecules adsorbed onto a metal nanostructured surface, enabling the detection of very low concentrations of analytes, such as DNA adducts. nih.govfrontiersin.org

Probing Adduct Formation: The formation of this compound-DNA adducts could be monitored by observing changes in the Raman spectra of the DNA bases and the pyrene moiety. acs.org Studies on other PAHs have shown that the interaction with DNA can lead to shifts in the vibrational bands of both the PAH and the DNA bases. plos.org

The table below summarizes potential vibrational modes of this compound and the expected changes upon interaction with DNA, based on general principles and studies of similar compounds.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Change Upon DNA Interaction/Adduct Formation | Spectroscopic Technique |

| S-O Stretching | 1250 - 1040 | Shift in frequency and change in intensity due to altered electronic environment. | IR, Raman |

| Pyrene C-H Stretching | 3100 - 3000 | Changes in band shape and position due to altered steric and electronic environment. vscht.cz | IR, Raman |

| Pyrene Ring C=C Stretching | 1600 - 1450 | Shifts and intensity changes indicating interaction with DNA bases. plos.orgarxiv.org | IR, Raman |

| DNA Phosphate (B84403) Backbone | 1250 - 1085 | Perturbations upon covalent binding to the phosphate group. plos.org | IR, Raman |

| DNA Base Vibrations | 1700 - 1500 | Significant changes in the spectral fingerprint of guanine (B1146940) and adenine (B156593) upon adduct formation. acs.orgmdpi.com | Raman (SERS) |

While direct experimental data for this compound using these techniques is pending, the application of IR and Raman spectroscopy to other PAHs demonstrates their potential to provide valuable insights into the mechanisms of interaction and adduct formation of this potent carcinogen. plos.orgresearchgate.net

Radiometric and Post-Labeling Techniques for DNA Adduct Analysis (e.g., 32P-postlabeling)

Radiometric techniques, particularly the ³²P-postlabeling assay, have been a cornerstone in the detection and quantification of DNA adducts formed by carcinogens like this compound. This highly sensitive method allows for the detection of adducts at very low levels, making it suitable for in vivo studies where the extent of DNA damage can be minimal.

The ³²P-postlabeling assay involves several key steps:

DNA Isolation and Digestion: DNA is extracted from tissues or cells exposed to the carcinogen and enzymatically digested to individual deoxynucleoside 3'-monophosphates.

Adduct Enrichment: In some variations of the method, adducted nucleotides are enriched to increase the sensitivity of the assay.

³²P-Labeling: The adducted nucleotides are then "post-labeled" by transferring a ³²P-labeled phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation: The ³²P-labeled adducts are separated from the normal, unadducted nucleotides using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Detection and Quantification: The radioactive adduct spots or peaks are detected by autoradiography or phosphorimaging and quantified by measuring their radioactivity.

The ³²P-postlabeling method has been successfully used to study the DNA adducts formed from 1-methylpyrene, the parent compound of this compound. These studies have shown that this compound is the ultimate carcinogenic metabolite that reacts with DNA to form adducts, primarily with deoxyguanosine and deoxyadenosine.

A significant advantage of the ³²P-postlabeling assay is its exceptional sensitivity, capable of detecting as few as one adduct in 10⁷ to 10¹⁰ normal nucleotides. However, a limitation is that it does not directly provide structural information about the adducts. Therefore, it is often used in conjunction with other analytical techniques, such as mass spectrometry, for comprehensive adduct characterization.

Research comparing ³²P-postlabeling with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of 1-methylpyrene-DNA adducts has demonstrated a good correlation between the two methods. While LC-MS/MS offers more precise quantification of specific adducts and a faster analysis time, ³²P-postlabeling remains a valuable tool, especially for its high sensitivity in detecting a wide range of adducts without prior knowledge of their exact chemical structure.

The following table summarizes comparative findings for the detection of 1-methylpyrene-DNA adducts, which are formed via this compound, using different analytical techniques.

| Analytical Technique | Adducts Detected | Sensitivity | Key Findings and Comparison |

| ³²P-Postlabeling | Total 1-methylpyrene-DNA adducts | High (1 adduct in 10⁷-10¹⁰ nucleotides) | Good for overall adduct detection; results correlate well with LC-MS/MS. acs.org |

| LC-MS/MS | N²-(1-methylpyrenyl)-2'-deoxyguanosine (MP-dGuo), N⁶-(1-methylpyrenyl)-2'-deoxyadenosine (MP-dAdo) | High (femtogram levels) | Allows for precise quantification of specific adducts; faster than ³²P-postlabeling. acs.org |

Computational and in Silico Modeling Studies of 1 Sulfooxymethylpyrene

Molecular Docking Simulations for Ligand-Biomolecule Interaction Prediction (e.g., DNA, proteins)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid, to form a stable complex. nih.gov This method is crucial for understanding the initial binding events that can lead to biological activity or toxicity. For 1-sulfooxymethylpyrene, molecular docking can elucidate how it interacts with key biological macromolecules.

Interaction with DNA:

This compound is a metabolite of pyrene (B120774), a polycyclic aromatic hydrocarbon known to have mutagenic and carcinogenic properties, often mediated by its metabolites' interactions with DNA. Molecular docking can be employed to predict the binding mode of this compound to DNA. The simulations can reveal whether the compound preferentially binds to the major or minor groove of the DNA double helix or intercalates between base pairs. mdpi.comscielo.org.za The results of such studies can pinpoint specific DNA sequences that are more susceptible to binding and subsequent damage.

The docking process involves generating a multitude of possible binding poses of the ligand in the active site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. nih.gov The scoring function takes into account various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Interaction with Proteins:

Besides DNA, proteins are also significant targets for reactive metabolites. Molecular docking can be used to investigate the binding of this compound to various proteins, such as metabolic enzymes or DNA repair proteins. nih.gov For instance, understanding how this compound interacts with the active site of a DNA repair enzyme could provide insights into potential mechanisms of inhibiting DNA repair, thereby potentiating its toxic effects.

A typical molecular docking study would involve the following steps:

Preparation of the 3D structure of the ligand (this compound) and the macromolecular target (DNA or protein).

Defining the binding site on the macromolecule.

Running the docking algorithm to generate a set of possible binding poses.

Scoring and ranking the poses to identify the most likely binding mode.

The following table illustrates the type of data that could be generated from a molecular docking study of this compound with a DNA duplex.

| Parameter | Value |

| Target Macromolecule | DNA (dodecamer) |

| Binding Site | Minor Groove |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | DG-13, DA-14 |

| Types of Interactions | Hydrogen bonds, van der Waals |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Density Functional Theory (DFT) Calculations for Reactivity and Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is a powerful tool for studying the reactivity of molecules and elucidating reaction mechanisms. nih.gov For this compound, DFT calculations can provide valuable information about its chemical reactivity, which is crucial for understanding its potential to damage biological macromolecules.

Reactivity Descriptors:

DFT calculations can be used to compute a variety of molecular properties, often referred to as reactivity descriptors. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap generally indicates high reactivity.

Electrostatic Potential (ESP): The ESP map provides a visualization of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict where the molecule is likely to react with other species.

Global Reactivity Descriptors: These include chemical potential, hardness, softness, and the electrophilicity index, which provide a quantitative measure of a molecule's reactivity. nih.gov

Mechanism Elucidation:

DFT can be used to model the reaction pathways of this compound with biological nucleophiles, such as the amine groups of DNA bases. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy barriers and reaction energies for different potential reaction mechanisms. This can help to identify the most favorable reaction pathways and the resulting DNA adducts.

The following table provides an example of the kind of data that could be obtained from DFT calculations on this compound.

| Parameter | Calculated Value (Hartrees) |

| Energy of HOMO | -0.254 |

| Energy of LUMO | -0.012 |

| HOMO-LUMO Gap | 0.242 |

| Electrophilicity Index | 3.56 |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models can be used to predict the activity of new, untested compounds and to understand which molecular properties are important for a particular biological effect. nih.gov

For this compound, a QSAR study would typically involve a series of its analogues with varying substituents. The biological activity of these compounds, for example, their mutagenicity or cytotoxicity, would be determined experimentally. Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices. researchgate.net

3D Descriptors: Molecular shape, volume, surface area. nih.gov

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity), polarizability.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is developed that correlates a subset of these descriptors with the observed biological activity. analis.com.my A robust QSAR model can then be used to predict the activity of other, unsynthesized analogues of this compound, guiding the design of less toxic compounds.

The general form of a QSAR equation is:

Activity = f(Descriptor 1, Descriptor 2, ...)

The following table illustrates a hypothetical QSAR model for a series of pyrene derivatives.

| Descriptor | Coefficient |

| LogP | 0.45 |

| LUMO Energy | -1.23 |

| Molecular Volume | 0.08 |

| (Constant) | 2.14 |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Molecular Dynamics Simulations to Explore Conformational Changes and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of biomolecules and their complexes with ligands. frontiersin.org For this compound, MD simulations can be used to explore its interactions with DNA and proteins in a dynamic context, going beyond the static picture provided by molecular docking.

Conformational Changes:

MD simulations can reveal how the binding of this compound can induce conformational changes in its target macromolecule. nih.gov For example, the binding of the compound to DNA might cause local distortions in the double helix, which could have implications for DNA replication and transcription. Similarly, the binding of this compound to a protein could alter its three-dimensional structure and, consequently, its function.

Interaction Dynamics:

MD simulations can provide insights into the stability of the ligand-receptor complex over time. nih.gov By analyzing the trajectory of the simulation, it is possible to identify key interactions that contribute to the stability of the complex, such as persistent hydrogen bonds or hydrophobic contacts. Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to its receptor, providing a more accurate estimate of the binding affinity than scoring functions used in molecular docking.

A typical MD simulation study would involve:

Setting up the initial system, which includes the ligand-receptor complex solvated in a box of water molecules and ions.

Minimizing the energy of the system to remove any steric clashes.

Gradually heating the system to the desired temperature and equilibrating it under constant pressure.

Running the production simulation for a certain period of time, typically nanoseconds to microseconds.

Analyzing the resulting trajectory to obtain information about the system's dynamics.

The following table shows the kind of data that can be extracted from an MD simulation of this compound bound to DNA.

| Parameter | Observation |

| RMSD of DNA | Stable over the simulation time, indicating no major conformational changes. |

| RMSF of Ligand | Low fluctuations, suggesting stable binding in the minor groove. |

| Number of Hydrogen Bonds | An average of 2-3 hydrogen bonds are maintained throughout the simulation. |

| Binding Free Energy (MM/PBSA) | -35.4 kcal/mol |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Future Directions and Emerging Research Avenues

Development of Novel High-Resolution Analytical Methodologies

The transient and reactive nature of 1-sulfooxymethylpyrene presents a significant challenge for its direct detection and quantification in biological systems. While methods exist for analyzing its stable precursors or the DNA adducts it forms, future progress hinges on the development of more sensitive and high-resolution analytical techniques. nih.govsigmaaldrich.cn There is a critical need for methodologies that can capture and measure this unstable metabolite in real-time or near real-time within complex biological matrices.

Future research will likely focus on advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to develop methods with lower limits of detection and greater specificity for 1-SMP and its immediate reaction products. nih.govscience.gov The creation of novel detection reagents or derivatization strategies could stabilize the molecule for easier analysis, analogous to approaches used for other reactive compounds like formaldehyde. nih.gov Furthermore, developing high-throughput screening methods would be invaluable for efficiently analyzing a large number of samples, which is essential for larger-scale toxicological or epidemiological studies. science.govnih.gov The goal is to move beyond simply identifying the presence of its biomarkers, like mercapturic acids or DNA adducts, to quantifying the flux of the bioactivation pathway that produces 1-SMP itself. science.gov

Exploration of Unidentified Biomolecular Targets and Interaction Pathways

While the interaction of this compound with DNA to form adducts is a well-established mechanism of its genotoxicity and carcinogenicity, its interactions with other cellular macromolecules are less understood. nih.govnih.gov As an electrophilic species, 1-SMP can theoretically react with any cellular nucleophile, including amino acid residues in proteins and various lipid species. vu.nlnih.gov Future research must aim to identify these non-DNA targets and elucidate the functional consequences of their modification.

A significant area of investigation involves the transport of 1-SMP and its precursors into and out of cells. Studies have implicated organic anion transporters (OATs), such as OAT1 and OAT3, in the cellular uptake and renal toxicity of 1-SMP. researchgate.net The sodium-dependent organic anion transporter (SOAT), also known as SLC10A6, has also been identified as a transporter for structurally similar compounds, suggesting it may also play a role. mdpi.com Future studies should explore the full range of transporters involved in 1-SMP disposition, as this could reveal tissue-specific vulnerabilities and mechanisms of toxicity. Identifying novel protein targets and understanding how their modification by 1-SMP disrupts cellular signaling cascades is a key frontier in understanding its mode of action beyond direct mutagenesis. vu.nl

Advancements in Integrated Computational and Experimental Research

The integration of computational modeling with traditional experimental research offers a powerful paradigm for accelerating the study of this compound. nih.govunej.ac.id Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations, can predict the reactivity of 1-SMP with various biomolecules and identify potential protein targets. researchgate.net

For instance, pharmacophore modeling, which identifies the essential three-dimensional features of a molecule required for biological activity, could be used to screen libraries of proteins for potential binding partners of 1-SMP. researchgate.net These in silico predictions can then guide targeted experimental validation using cell-based assays or advanced proteomics techniques to confirm the interactions. nih.gov This synergistic approach saves time and resources by focusing laboratory work on the most promising hypotheses generated by computational models. Such integrated strategies can be applied to predict the substrate specificity of various sulfotransferase (SULT) enzymes for 1-hydroxymethylpyrene or to model how genetic variants in transporter proteins might affect an individual's susceptibility to 1-SMP toxicity. acs.orgacs.org

Contribution to Broader Understanding of Chemical Carcinogenesis and Environmental Health Science

Research on this compound provides fundamental insights into the broader field of chemical carcinogenesis. nih.gov It serves as a classic example of metabolic activation, where a relatively inert environmental pollutant (1-methylpyrene) is converted by host enzymes into a potent, DNA-reactive carcinogen. nih.govnih.gov Studying the specific sulfotransferase enzymes involved in the formation of 1-SMP from 1-hydroxymethylpyrene helps to characterize the critical metabolic pathways that lead to toxicity. acs.orgacs.org

This knowledge is vital for environmental health science, as it helps to explain how exposure to PAHs from sources like fossil fuel combustion and contaminated food can lead to cancer. acs.orgmatilda.science Understanding the complete pathway from exposure to disease, including the role of reactive metabolites like 1-SMP, is essential for risk assessment. nih.gov Furthermore, investigating the factors that influence the activity of these metabolic and transport pathways, such as genetic polymorphisms, provides a basis for understanding inter-individual differences in susceptibility to chemical carcinogens. nih.govbac-lac.gc.ca Ultimately, a deeper understanding of 1-SMP's mechanisms contributes to the development of better biomarkers for exposure and risk, and informs public health strategies aimed at mitigating the impact of environmental carcinogens.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways leading to the formation of 1-sulfooxymethylpyrene (1-SMP), and how do researchers experimentally validate these pathways?

- Answer : 1-SMP is formed via sulfotransferase (SULT)-mediated conjugation of its precursor, 1-hydroxymethylpyrene (1-HMP), derived from the hydroxylation of 1-methylpyrene (1-MP) . Researchers validate this pathway using in vitro assays with recombinant SULT isoforms (e.g., SULT1A1) and liver microsomes. For example, Bendadani et al. (2014) employed genetically modified mouse models and bacterial expression systems to identify specific SULT forms involved in 1-HMP activation . Liquid chromatography-mass spectrometry (LC-MS) is used to detect sulfated metabolites, while isotopic labeling (e.g., deuterated standards) confirms reaction specificity .

Q. Which experimental models are most suitable for studying 1-SMP’s genotoxicity, and what endpoints are critical for assessing DNA damage?

- Answer : In vivo rodent models (e.g., rats) are commonly used due to hepatic SULT activity mirroring human isoforms . DNA adduct quantification via stable isotope dilution mass spectrometry (IDMS) provides high sensitivity (detection limits: 0.6–3 adducts per 10⁸ nucleosides) . Key endpoints include:

- DNA crosslinking : Measured using comet assays or alkaline elution.

- Adduct-specific markers : MP-dAdo and MP-dGuo adducts are quantified using nanoflow UPLC-SRM/MS .

- Comparative validation : Discrepancies between IDMS and 32P-postlabeling highlight the need for orthogonal methods to resolve analytical variability .

Q. How do researchers distinguish 1-SMP’s direct mutagenic effects from secondary oxidative stress in cellular systems?

- Answer : Experimental designs include:

- Reactive oxygen species (ROS) inhibitors : Co-treatment with antioxidants (e.g., N-acetylcysteine) to isolate oxidative vs. electrophilic DNA adduction .

- SULT knockout models : Using SULT-deficient cell lines or transgenic mice to confirm sulfation-dependent genotoxicity .

- Competitive inhibition assays : Electrophilic trapping agents (e.g., glutathione) reduce adduct formation, indicating direct reactivity .

Advanced Research Questions

Q. What methodological considerations resolve contradictions in DNA adduct quantification between IDMS and 32P-postlabeling for 1-SMP exposure studies?

- Answer : Monien et al. (2009) observed 3.4-fold higher adduct levels with IDMS than 32P-postlabeling, attributed to differences in detection specificity . Key strategies include:

- Standardization : Use of deuterated internal standards (e.g., MP-dAdo-d3) to correct for matrix effects in IDMS.

- Cross-validation : Parallel analysis of the same tissue sample with both methods to identify technique-specific biases.

- Limit of detection (LOD) optimization : IDMS achieves lower LODs (0.6 adducts/10⁸ nucleosides) compared to 32P-postlabeling (2–9-fold higher), necessitating sample enrichment for low-adduct studies .

Q. How do organic anion transporters (OATs) influence 1-SMP’s nephrotoxicity, and what experimental approaches elucidate their role in renal accumulation?

- Answer : OAT1/OAT3 mediate 1-SMP uptake in renal proximal tubules, as shown in in vitro transport assays using HEK293 cells overexpressing human OATs . Methodologies include:

- Competitive inhibition : Co-incubation with prototypic OAT substrates (e.g., probenecid) reduces 1-SMP cellular uptake by >70% .

- In situ kidney perfusion: Quantifies renal clearance and compartmentalization in rat models.

- Transcriptomic profiling : RNA-seq of renal tissues identifies OAT expression patterns correlated with adduct levels .

Q. What interspecies differences in 1-SMP metabolism necessitate careful model selection for extrapolating toxicity data to humans?

- Answer : Rats exhibit hepatic SULT-mediated 1-SMP activation, while human hepatocytes show lower sulfation capacity, requiring metabolic complementation (e.g., humanized liver chimeric mice) . Researchers use:

- Interspecies scaling : Allometric modeling of metabolic clearance rates.

- CYP/SULT phenotyping : Liver microsomes from different species are compared for 1-HMP sulfation kinetics (Km, Vmax) .

- PBPK modeling : Integrates enzyme kinetics and transporter data to predict human renal vs. hepatic exposure .

Methodological Guidelines

- Experimental Design :

- Include negative controls (e.g., SULT inhibitors) and positive controls (e.g., benzo[a]pyrene) to validate assay specificity .

- Use randomized block designs for in vivo studies to account for inter-individual variability .

- Data Interpretation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |